4-(2-piperidyl)butyric acid pharmacological applications
4-(2-piperidyl)butyric acid pharmacological applications
An In-Depth Technical Guide to the Potential Pharmacological Applications of 4-(2-Piperidyl)butyric Acid
Executive Summary
4-(2-Piperidyl)butyric acid represents a compelling, albeit largely unexplored, chemical entity for therapeutic development. It is a hybrid molecule that strategically combines the well-established pharmacological profiles of butyric acid, a key short-chain fatty acid (SCFA) with anti-inflammatory and epigenetic modifying properties, and a piperidine scaffold, a privileged structure in modern neuropharmacology. This guide synthesizes the known biological activities of these constituent moieties to build a predictive pharmacological profile for the parent compound. We postulate that 4-(2-piperidyl)butyric acid may function as a dual-action agent, exhibiting both histone deacetylase (HDAC) inhibition and neuromodulatory effects, potentially via the GABAergic system. This document provides a comprehensive overview of its structural rationale, postulated mechanisms of action, and potential therapeutic applications in neurology, inflammatory diseases, and oncology. Furthermore, it outlines detailed experimental workflows and protocols for its preclinical evaluation, serving as a foundational resource for researchers and drug development professionals interested in investigating this promising molecule.
Introduction to 4-(2-Piperidyl)butyric Acid
Chemical Structure and Properties
4-(2-Piperidyl)butyric acid is a carboxylic acid derivative featuring a piperidine ring attached at its 2-position to the fourth carbon of a butanoic acid chain.
-
Chemical Name: 4-(piperidin-2-yl)butanoic acid
-
Molecular Formula: C₉H₁₇NO₂
-
Key Structural Features:
-
Butyric Acid Moiety: A four-carbon chain with a terminal carboxyl group, responsible for the acidic properties and a likely source of bioactivity related to butyrate.
-
Piperidine Ring: A saturated six-membered heterocycle containing nitrogen. Its linkage via the C2 position creates a chiral center, meaning the compound can exist as (R)- and (S)-enantiomers, which may possess distinct pharmacological activities.
-
GABA Analogue: The overall structure resembles a cyclized and substituted analogue of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system (CNS). This structural similarity is a strong indicator of potential activity at GABA receptors.
-
Rationale for Development
The rationale for investigating 4-(2-piperidyl)butyric acid is rooted in the principle of molecular hybridization. This strategy involves combining two or more pharmacophores with known biological activities to create a new chemical entity with a potentially enhanced or novel therapeutic profile.
-
Harnessing Butyrate's Power: Butyric acid is a potent, naturally occurring molecule with significant therapeutic effects, particularly in gut health and inflammation.[1][2] However, its clinical use is hampered by a very short metabolic half-life and an unpleasant odor.[3] Covalently linking it to a piperidine scaffold may improve its pharmacokinetic properties and stability.
-
Leveraging a Privileged Scaffold: The piperidine ring is a "privileged structure" in medicinal chemistry, found in numerous FDA-approved drugs.[4] It is often used to confer favorable properties such as improved solubility, metabolic stability, and the ability to target specific receptors, particularly in the CNS.[4][5]
-
Potential for Dual-Action Therapy: The hybrid structure suggests the possibility of engaging two distinct biological targets simultaneously. This could lead to synergistic therapeutic effects, for instance, by concurrently reducing neuroinflammation (via HDAC inhibition) and dampening neuronal hyperexcitability (via GABAergic modulation).
Pharmacological Profile of Constituent Moieties
Butyric Acid: A Multifaceted Effector Molecule
Butyric acid, a short-chain fatty acid produced by gut microbial fermentation, is a critical signaling molecule with diverse biological roles.[6][7]
-
Mechanism 1: Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-characterized inhibitor of HDAC enzymes.[7][8] By preventing the removal of acetyl groups from histones, it promotes a more open chromatin structure, leading to altered gene expression. This mechanism underlies many of its anti-inflammatory and anti-cancer effects.[8][9] For example, HDAC inhibition can increase the expression of anti-inflammatory mediators like IL-10 and promote the development of regulatory T cells (Tregs).[7]
Caption: Mechanism of Butyric Acid as an HDAC Inhibitor.
-
Mechanism 2: GPCR Activation: Butyrate is an endogenous agonist for G-protein coupled receptors, including hydroxycarboxylic acid receptor 2 (HCA₂), also known as GPR109A.[10] Activation of these receptors on immune and intestinal epithelial cells contributes to its anti-inflammatory and barrier-protective functions.[7]
-
Therapeutic Relevance: These mechanisms give butyrate therapeutic potential in a range of diseases, including inflammatory bowel disease (IBD), metabolic syndrome, and certain cancers.[9][11][12]
The Piperidine Scaffold in Neuropharmacology
The piperidine motif is integral to a vast number of centrally-acting drugs due to its ability to form a stable, low-energy chair conformation that can be readily functionalized to achieve specific receptor interactions.
-
GABAergic Modulation: The structural similarity of piperidine-based carboxylic or sulfonic acids to GABA allows them to function as GABA receptor agonists. For instance, Piperidine-4-sulfonic acid (P4S) is a potent and selective partial agonist at GABA-A receptors.[13] This suggests that 4-(2-piperidyl)butyric acid could similarly interact with GABAergic systems.
-
Other CNS Targets: Piperidine derivatives have been developed as potent ligands for a wide array of CNS targets, including serotonin (5-HT), dopamine (D₂), and histamine (H₃) receptors, as well as various enzymes and ion channels.[4][14]
Postulated Mechanism of Action for 4-(2-Piperidyl)butyric Acid
Based on its hybrid structure, we propose a dual-action mechanism for 4-(2-piperidyl)butyric acid, combining the epigenetic and anti-inflammatory effects of the butyrate moiety with the neuromodulatory potential of the cyclized GABA analogue headgroup.
-
Dual-Action Hypothesis:
-
HDAC Inhibition: The butyric acid "tail" is expected to retain its ability to enter cells and inhibit nuclear HDACs, modulating gene expression to reduce inflammation and potentially inhibit cancer cell proliferation.[8]
-
GABA Receptor Agonism: The piperidyl-carboxylic acid "head" is hypothesized to act as a GABA receptor agonist, likely at GABA-A or GABA-B receptors, leading to neuronal inhibition and potential anxiolytic, anticonvulsant, or muscle relaxant effects.
-
Caption: Postulated Dual-Action Signaling of 4-(2-piperidyl)butyric Acid.
Potential Therapeutic Applications
The hypothesized dual mechanism of action suggests therapeutic potential in complex diseases where both neuronal dysregulation and inflammation are contributing factors.
Neurological and Psychiatric Disorders
-
Epilepsy & Anxiety: The potential for direct GABAergic agonism could be beneficial in conditions characterized by neuronal hyperexcitability.
-
Neurodegenerative Diseases (e.g., Alzheimer's, Parkinson's): The combination of anti-inflammatory action (via HDAC inhibition) and potential neuro-inhibition could be neuroprotective, addressing both the inflammatory and excitotoxic components of these diseases.
Inflammatory Conditions
-
Inflammatory Bowel Disease (IBD): Butyrate is known to be beneficial in IBD by providing energy to colonocytes and reducing inflammation.[11] A stabilized derivative could offer improved delivery and efficacy.
-
Rheumatoid Arthritis: Systemic anti-inflammatory effects mediated by HDAC inhibition could be valuable in autoimmune disorders.
Oncology
-
Adjunctive Cancer Therapy: Butyric acid and its derivatives have shown promise as anti-neoplastic agents by inhibiting cancer cell proliferation and promoting differentiation.[3][9] The piperidine moiety could be modified to target the molecule to specific cancer types. A preclinical study on a related compound, 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, demonstrated tumor suppression in a lung cancer xenograft model.[15]
Proposed Preclinical Evaluation Workflow
A systematic, phased approach is required to validate the hypothesized pharmacological profile of 4-(2-piperidyl)butyric acid.
Caption: Phased Preclinical Evaluation Workflow.
Experimental Protocols
-
Objective: To determine the IC₅₀ of 4-(2-piperidyl)butyric acid against a panel of Class I and Class II HDAC enzymes.
-
Materials: Recombinant human HDAC enzymes, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, black 96-well plates.
-
Method:
-
Prepare serial dilutions of 4-(2-piperidyl)butyric acid and TSA in assay buffer.
-
In a 96-well plate, add 50 µL of diluted compound or control.
-
Add 25 µL of recombinant HDAC enzyme to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction by adding a developer solution (containing TSA and a trypsin-like protease to cleave the deacetylated substrate).
-
Read fluorescence (Ex/Em = 360/460 nm) on a plate reader.
-
Calculate percent inhibition relative to controls and determine the IC₅₀ value using non-linear regression.
-
-
Causality: This assay directly measures the enzymatic activity of HDACs. Inhibition of the enzyme prevents deacetylation of the substrate, which in turn prevents it from being cleaved by the developer, resulting in a low fluorescence signal. This provides direct evidence of target engagement.
-
Objective: To determine the binding affinity (Kᵢ) of 4-(2-piperidyl)butyric acid for the benzodiazepine site of the GABA-A receptor.
-
Materials: Rat cortical membranes, [³H]-Flunitrazepam (radioligand), Diazepam (positive control), assay buffer, glass fiber filters, scintillation cocktail.
-
Method:
-
Prepare serial dilutions of 4-(2-piperidyl)butyric acid and Diazepam.
-
In test tubes, combine rat cortical membranes, assay buffer, and the test compound or control.
-
Add a fixed concentration of [³H]-Flunitrazepam to all tubes.
-
Incubate for 60 minutes on ice.
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold buffer to separate bound from free radioligand.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding and determine the IC₅₀, which can be converted to a Kᵢ value using the Cheng-Prusoff equation.
-
-
Causality: This is a competitive binding assay. If the test compound binds to the same site as the radioligand, it will displace it, leading to a reduction in the measured radioactivity on the filter. This demonstrates a direct interaction with the receptor protein.
Data Presentation: Potential In Vivo Models
| Therapeutic Area | Animal Model | Key Endpoints | Rationale |
| Epilepsy | Pentylenetetrazol (PTZ) Kindling | Seizure score, Latency to seizure | Evaluates anticonvulsant activity via GABAergic modulation. |
| Anxiety | Elevated Plus Maze (EPM) | Time spent in open arms | Assesses anxiolytic effects, a classic outcome of GABA-A agonism. |
| IBD | Dextran Sulfate Sodium (DSS) Colitis | Disease Activity Index (DAI), Colon length, Histology, Myeloperoxidase (MPO) assay | Measures anti-inflammatory and gut-protective effects of the butyrate moiety.[11] |
| Oncology | H441 Lung Cancer Xenograft | Tumor volume, Ki-67 staining, Apoptosis markers (Caspase-3) | Assesses anti-proliferative and pro-apoptotic effects in vivo.[15] |
Summary and Future Directions
4-(2-Piperidyl)butyric acid stands out as a molecule of high interest, designed by combining the proven therapeutic activities of butyric acid with the versatile and CNS-penetrant piperidine scaffold. The primary hypothesis is that it will function as a dual-action agent, capable of both HDAC inhibition and GABAergic modulation. This profile makes it a prime candidate for investigation in complex disorders involving both inflammation and neuronal dysfunction, such as neurodegenerative diseases, certain psychiatric conditions, and inflammatory disorders with neurological comorbidities.
The immediate future for this compound lies in a rigorous preclinical evaluation as outlined above. Key steps include:
-
Chiral Synthesis and Separation: Synthesizing and separating the (R)- and (S)-enantiomers is critical, as they will likely exhibit different potencies and selectivities.
-
Systematic In Vitro Profiling: Validating the dual-action hypothesis through enzymatic and binding assays is the essential first step.
-
Proof-of-Concept In Vivo Studies: Demonstrating efficacy in relevant animal models will be necessary to justify further development.
Successful validation of this molecule's potential would not only provide a new therapeutic candidate but also reinforce the power of molecular hybridization as a rational drug design strategy.
References
-
Banasiewicz, T., Kiciak, A., & Rydzewska, G. (2020). Determination of butyric acid dosage based on clinical and experimental studies – a literature review. Przeglad Gastroenterologiczny, 15(2), 119–125. [Link]
-
Borycka-Kiciak, K., Banasiewicz, T., & Rydzewska, G. (2017). Butyric acid – a well-known molecule revisited. Przeglad Gastroenterologiczny, 12(2), 83–89. [Link]
-
Liu, Y., Zou, S., Wang, Z., & Chen, T. (2026). Advances in the biological production of butyric acid. World Journal of Microbiology and Biotechnology, 41(2), 48. [Link]
-
National Center for Biotechnology Information. (n.d.). Butyric Acid. In PubChem Compound Database. Retrieved February 15, 2026, from [Link]
-
Gillet, R., Jeannesson, P., Sefraoui, H., Arnould-Guérin, M. L., Kirkiacharian, S., Jardillier, J. C., & Pieri, F. (1998). Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells. Cancer Chemotherapy and Pharmacology, 41(3), 252–255. [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Wikipedia. (2024, December 24). Butyric acid. [Link]
-
Stary, D., Wieckowska, A., Satała, G., Drabczyńska, A., Więcek, M., Kamiński, K., ... & Kieć-Kononowicz, K. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(11), 3169. [Link]
-
ClinicalTrials.gov. (2024). Boosting Microbiota Butyrate Producers to Improve Gut Health. [Link]
-
Chonan, T., Wakasugi, D., Yamamoto, D., Yashiro, M., Oi, T., Tanaka, H., ... & Hiratate, A. (2011). Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group. Bioorganic & Medicinal Chemistry, 19(5), 1580–1593. [Link]
-
Li, G., Lin, J., Zhang, C., Gao, H., Lu, H., He, C., ... & Qin, X. (2025). The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics. Journal of Inflammation Research, 18, 1–16. [Link]
-
Wikipedia. (2024, May 18). Piperidine-4-sulfonic acid. [Link]
-
Lădaru, A., Diaconescu, S., Mărginean, C. O., Săsăran, V., & Bănescu, C. (2023). Clinical Efficacy of Sodium Butyrate in Managing Pediatric Inflammatory Bowel Disease. Journal of Clinical Medicine, 12(12), 4084. [Link]
-
Carbone, A., Piacente, F., Siciliano, C., & Gazy, A. (2023). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules, 28(15), 5709. [Link]
-
Valdes-Mas, R., Gonzalez-Villar, M., Gonzalez-Hernandez, I., Fernandez-Villar, P., & Margolles, A. (2022). Butyric Acid Supplementation Reduces Changes in the Taxonomic and Functional Composition of Gut Microbiota Caused by H. pylori Eradication Therapy. Antibiotics, 11(11), 1599. [Link]
-
Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
-
van Deuren, T., Blaak, E. E., & Canfora, E. E. (2022). Butyrate to combat obesity and obesity-associated metabolic disorders: Current status and future implications for therapeutic use. Obesity Reviews, 23(10), e13496. [Link]
-
Saragih, R. J., Girsang, E., Nasution, A. N., & Ginting, A. K. (2025). Probiotics-derived butyric acid may suppress systemic inflammation in a murine model of chronic obstructive pulmonary disease (COPD). ResearchGate. [Link]
-
Uglov, D. Y., Tret'yakov, E. Y., Semenova, A. A., & Ushakova, T. M. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. Journal of Veterinary Science, 25(2), e44. [Link]
-
Borycka-Kiciak, K., Banasiewicz, T., & Rydzewska, G. (2017). Butyric acid - a well-known molecule revisited. Przeglad Gastroenterologiczny, 12(2), 83–89. [Link]
-
ResearchGate. (2015). Synthesis of 4-methylguanidine butyric acid and applied in treatment of paper making wastewater. [Link]
-
Extrapolate. (2024, March 28). Butyric Acid Derivatives: Paving the Path for New Health Discoveries. [Link]
-
Bowers Lab. (n.d.). Piperazic Acid Synthesis. Retrieved February 15, 2026, from [Link]
-
Satapathy, S. R., Sahu, G., Sali, V. K., Vudem, D. R., & Kuncha, M. (2012). Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft. British Journal of Pharmacology, 167(5), 1089–1103. [Link]
Sources
- 1. Butyric acid – a well-known molecule revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Butyric acid - a well-known molecule revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperazine derivatives of butyric acid as differentiating agents in human leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. The Role of Butyric Acid and Microorganisms in Chronic Inflammatory Diseases and Microbiome-Based Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Butyric Acid Derivatives: Paving the Path for New Health Discoveries | Extrapolate [extrapolate.com]
- 10. Butyric acid - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Butyrate to combat obesity and obesity‐associated metabolic disorders: Current status and future implications for therapeutic use - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Piperidine-4-sulfonic acid - Wikipedia [en.wikipedia.org]
- 14. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical evaluation of 4-[3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl]-4-oxo-2-butenoic acid, in a mouse model of lung cancer xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
